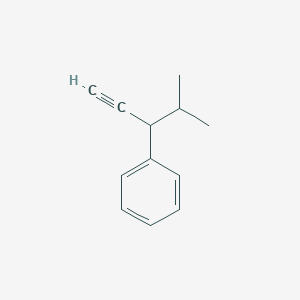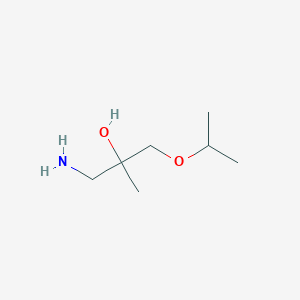
1-Amino-3-isopropoxy-2-methylpropan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Amino-3-isopropoxy-2-methylpropan-2-ol is an organic compound that belongs to the class of amino alcohols. It is characterized by the presence of an amino group (-NH2), an isopropoxy group (-OCH(CH3)2), and a hydroxyl group (-OH) attached to a branched carbon chain. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-3-isopropoxy-2-methylpropan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-isopropoxy-2-methylpropan-2-ol with ammonia or an amine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The starting materials are fed into the reactor, where they undergo the necessary chemical transformations. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. The product is then purified through distillation or other separation techniques.
化学反应分析
Types of Reactions
1-Amino-3-isopropoxy-2-methylpropan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form an amine.
Substitution: The isopropoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction of the amino group may produce a primary or secondary amine.
科学研究应用
1-Amino-3-isopropoxy-2-methylpropan-2-ol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
作用机制
The mechanism by which 1-Amino-3-isopropoxy-2-methylpropan-2-ol exerts its effects depends on its interaction with molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The isopropoxy group may also play a role in modulating the compound’s hydrophobicity and binding affinity. The specific pathways involved can vary depending on the context of its use.
相似化合物的比较
1-Amino-3-isopropoxy-2-methylpropan-2-ol can be compared with other similar compounds, such as:
1-Amino-2-methylpropan-2-ol: Lacks the isopropoxy group, making it less hydrophobic.
1-Amino-3-methoxypropan-2-ol: Contains a methoxy group instead of an isopropoxy group, which may affect its reactivity and solubility.
2-Amino-2-methyl-1-propanol: Has a different arrangement of functional groups, leading to different chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties that can be leveraged in various applications.
属性
分子式 |
C7H17NO2 |
|---|---|
分子量 |
147.22 g/mol |
IUPAC 名称 |
1-amino-2-methyl-3-propan-2-yloxypropan-2-ol |
InChI |
InChI=1S/C7H17NO2/c1-6(2)10-5-7(3,9)4-8/h6,9H,4-5,8H2,1-3H3 |
InChI 键 |
BWIHCLBGNQSXBG-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OCC(C)(CN)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



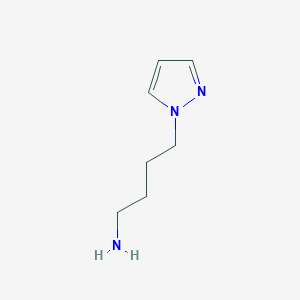
![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)morpholine](/img/structure/B13593467.png)


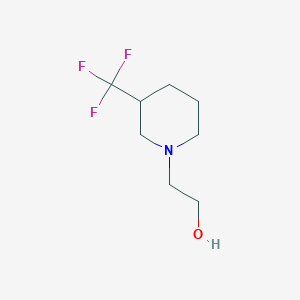
![N-[(furan-2-yl)methyl]-5-methyl-N-(propan-2-yl)-1H-indole-2-carboxamide](/img/structure/B13593482.png)
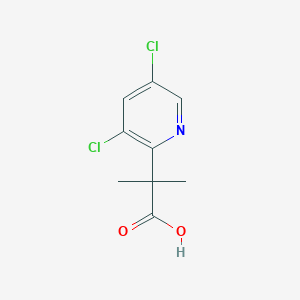

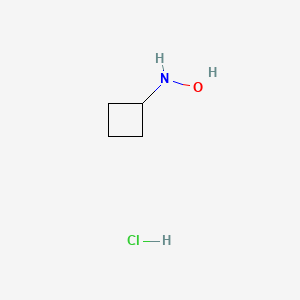
![5-chloro-N-[(2-oxo-1,3-dioxolan-4-yl)methyl]thiophene-2-carboxamide](/img/structure/B13593520.png)

![3-(7-Chlorobenzo[d][1,3]dioxol-5-yl)prop-2-en-1-ol](/img/structure/B13593526.png)
